N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a cyclohexanecarboxamide moiety, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone in the presence of a catalyst. This reaction can be carried out under reflux conditions in solvents such as ethanol or 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as catalyst-free conditions and environmentally benign solvents, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. This compound has been shown to inhibit certain enzymes and receptors, such as Raf kinases and IGF-IR (insulin-like growth factor receptor). These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: Known for their anti-tubercular activity.
Uniqueness
N-({6-Phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)cyclohexanecarboxamide stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole core with a cyclohexanecarboxamide moiety. This structural feature enhances its stability and bioactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H23N3OS/c23-18(15-9-5-2-6-10-15)20-13-16-17(14-7-3-1-4-8-14)21-19-22(16)11-12-24-19/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,23) |
InChI Key |
BVUCIBUBTDYAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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